3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is an organic compound with the molecular formula C9H9BF4O4. It is a boronic acid derivative, characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethoxy group attached to a phenyl ring.
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of new organic compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.
Preparation Methods
The synthesis of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the borylation of a suitable aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reaction Conditions: The Suzuki-Miyaura coupling reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or boronate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications:
Comparison with Similar Compounds
3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid can be compared with other similar boronic acid derivatives:
Properties
IUPAC Name |
[3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O4/c1-2-17-7-4-5(18-9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNMKFPYPKBZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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